molecular formula C10H16 B12601910 Dec-1-EN-8-yne CAS No. 646057-35-4

Dec-1-EN-8-yne

Cat. No.: B12601910
CAS No.: 646057-35-4
M. Wt: 136.23 g/mol
InChI Key: ZWVKIRMIIIHUSY-UHFFFAOYSA-N
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Description

Dec-1-EN-8-yne, also known as 1-Decyne, is an organic compound with the molecular formula C₁₀H₁₈. It is a terminal alkyne, meaning it has a triple bond between the first and second carbon atoms in its structure. This compound is a colorless liquid at room temperature and is used as a model substrate in various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Decyne can be synthesized through the alkylation of acetylide anions. This method involves the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂), followed by the reaction with an alkyl halide. For example, hex-1-yne can be treated with NaNH₂ and then with 1-bromobutane to yield dec-5-yne .

Industrial Production Methods

Industrial production of 1-Decyne typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Decyne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Decyne in various reactions involves the formation of reactive intermediates such as acetylide anions and metal carbenes. In enyne metathesis reactions, for example, the compound undergoes a ruthenium-catalyzed bond reorganization to form 1,3-dienes. The reaction mechanism involves the formation of a metallacyclobutene intermediate, followed by cycloelimination and subsequent intramolecular cycloaddition .

Comparison with Similar Compounds

1-Decyne can be compared with other terminal alkynes such as:

    1-Octyne (C₈H₁₄): Similar in structure but with a shorter carbon chain.

    1-Nonyne (C₉H₁₆): One carbon shorter than 1-Decyne.

    1-Undecyne (C₁₁H₂₀): One carbon longer than 1-Decyne

Uniqueness

1-Decyne is unique due to its specific reactivity and the ability to form a wide range of products through various chemical reactions. Its terminal alkyne structure makes it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

646057-35-4

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

dec-1-en-8-yne

InChI

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3H,1,5,7-10H2,2H3

InChI Key

ZWVKIRMIIIHUSY-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCCC=C

Origin of Product

United States

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